molecular formula C12H15N3S B12235181 N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B12235181
M. Wt: 233.33 g/mol
InChI Key: NXBRCOIFMFDLDN-UHFFFAOYSA-N
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Description

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine: is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C12H15N3S/c1-15(9-4-2-3-5-9)12-11-10(6-7-16-11)13-8-14-12/h6-9H,2-5H2,1H3

InChI Key

NXBRCOIFMFDLDN-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCC1)C2=NC=NC3=C2SC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach uses 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold.

Scientific Research Applications

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

N-cyclopentyl-N-methylthieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.

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